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Introduction
This document provides a detailed protocol for the extraction of high-quality genomic DNA

using Trimethylcetylammonium p-toluenesulfonate (CTA-Ts). CTA-Ts is a cationic detergent

that effectively lyses cells, denatures proteins, and separates DNA from polysaccharides and

other cellular contaminants. This method is a modification of the well-established

Cetyltrimethylammonium bromide (CTAB) protocol and is particularly useful for isolating DNA

from plant tissues, which are often rich in secondary metabolites that can inhibit downstream

molecular applications.

The principle of this method relies on the ability of CTA-Ts in a high-salt buffer to form

complexes with proteins and most polysaccharides, which are then removed during a

chloroform extraction phase. The DNA remains in the aqueous phase and is subsequently

precipitated with isopropanol or ethanol. This protocol is designed to be robust and adaptable

for a variety of sample types.

Experimental Protocols
I. Reagent and Buffer Preparation
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Successful DNA extraction is contingent on the quality of the prepared reagents. Ensure all

solutions are prepared with sterile, nuclease-free water.

Table 1: Composition of CTA-Ts Extraction Buffer and Other Reagents
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Reagent/Buffer
Stock
Concentration

Working
Concentration

Composition for
100 mL

CTA-Ts Extraction

Buffer
- -

Trimethylcetylammoni

um p-toluenesulfonate

(CTA-Ts)

- 2% (w/v) 2 g

Tris-HCl, pH 8.0 1 M 100 mM 10 mL

EDTA, pH 8.0 0.5 M 20 mM 4 mL

NaCl 5 M 1.4 M 28 mL

Polyvinylpyrrolidone

(PVP)
- 2% (w/v) (optional) 2 g

Nuclease-free water - - to 100 mL

β-mercaptoethanol 14.3 M 0.2% (v/v)

Add 200 µL to 100 mL

of CTA-Ts buffer just

before use

Chloroform:Isoamyl

Alcohol
- 24:1 (v/v)

Mix 24 parts

chloroform with 1 part

isoamyl alcohol

Isopropanol 100% - Store at -20°C

Wash Buffer (70%

Ethanol)
100% Ethanol 70% (v/v)

70 mL of 100%

ethanol + 30 mL of

nuclease-free water

TE Buffer - -

10 mM Tris-HCl, pH

8.0; 1 mM EDTA, pH

8.0

RNase A 10 mg/mL 10 µg/mL Store at -20°C

II. Step-by-Step DNA Extraction Protocol
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This protocol is optimized for approximately 100 mg of fresh plant tissue. Adjust volumes

accordingly for different sample amounts.

Table 2: Quantitative Parameters for the CTA-Ts DNA Extraction Protocol

Step Parameter Value/Range

1. Sample Preparation Starting Material 100 mg of fresh tissue

Grinding Method Liquid Nitrogen

2. Lysis CTA-Ts Buffer Volume 1 mL

Incubation Temperature 65°C

Incubation Time 60 minutes

3. Purification
Chloroform:Isoamyl Alcohol

Volume
1 volume (1 mL)

Centrifugation Speed 12,000 x g

Centrifugation Time 15 minutes

4. DNA Precipitation Isopropanol Volume
0.7 volumes of the aqueous

phase

Incubation Temperature -20°C

Incubation Time 30 minutes to overnight

Centrifugation Speed 12,000 x g

Centrifugation Time 15 minutes

5. Washing 70% Ethanol Volume 1 mL

Centrifugation Speed 12,000 x g

Centrifugation Time 5 minutes

6. Resuspension TE Buffer Volume 50-100 µL

RNase A Treatment (optional) 1 µL of 10 mg/mL RNase A

Incubation for RNase A 37°C for 30 minutes
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Detailed Methodology:

Sample Preparation:

Weigh approximately 100 mg of fresh sample tissue and freeze it in liquid nitrogen.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

Cell Lysis:

Add 1 mL of pre-warmed (65°C) CTA-Ts Extraction Buffer (with freshly added β-

mercaptoethanol) to the powdered tissue.

Vortex thoroughly to create a homogenous lysate.

Incubate the lysate at 65°C for 60 minutes in a water bath or heat block. Invert the tube

every 15-20 minutes to ensure proper mixing.

Purification:

After incubation, allow the tube to cool to room temperature.

Add an equal volume (approximately 1 mL) of Chloroform:Isoamyl Alcohol (24:1).

Mix by inverting the tube gently for 5-10 minutes to form an emulsion. Caution: Do not

vortex, as this can shear the genomic DNA.

Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.

Carefully transfer the upper aqueous phase containing the DNA to a new 1.5 mL

microcentrifuge tube. Be cautious not to disturb the interface.

DNA Precipitation:

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

Mix gently by inverting the tube until a white, stringy DNA precipitate becomes visible.
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Incubate at -20°C for at least 30 minutes to enhance precipitation. For higher yields,

incubation can be extended overnight.

Pellet the DNA by centrifuging at 12,000 x g for 15 minutes at 4°C.

Carefully decant the supernatant without dislodging the DNA pellet.

Washing:

Add 1 mL of cold 70% ethanol to the pellet.

Gently wash the pellet by inverting the tube a few times. This step removes residual salts

and CTA-Ts.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Carefully decant the ethanol.

Repeat the wash step for a more purified DNA sample if necessary.

After the final wash, remove as much ethanol as possible with a pipette and air-dry the

pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as it will be difficult

to resuspend.

Resuspension:

Resuspend the DNA pellet in 50-100 µL of TE Buffer. Pipette up and down gently or

incubate at 65°C for 10 minutes to aid dissolution.

For RNA removal, add 1 µL of 10 mg/mL RNase A and incubate at 37°C for 30 minutes.

Store the purified DNA at -20°C for long-term use.

Visualizations
Experimental Workflow Diagram
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Start: Sample Collection
(100 mg tissue)

1. Sample Preparation
Grind in Liquid N2

2. Cell Lysis
Add CTA-Ts Buffer

Incubate at 65°C for 60 min

3. Purification
Add Chloroform:Isoamyl Alcohol
Centrifuge (12,000 x g, 15 min)

Collect Aqueous Phase

4. DNA Precipitation
Add 0.7 vol Isopropanol

Incubate at -20°C
Centrifuge (12,000 x g, 15 min)

5. Washing
Wash with 70% Ethanol

Centrifuge (12,000 x g, 5 min)

6. Resuspension
Resuspend in TE Buffer

Optional: RNase A Treatment

End: Purified Genomic DNA
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Caption: Workflow of the Trimethylcetylammonium p-toluenesulfonate (CTA-Ts) DNA

extraction protocol.

To cite this document: BenchChem. [Application Notes and Protocols for
Trimethylcetylammonium p-toluenesulfonate (CTA-Ts) DNA Extraction]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b092562#step-by-step-
guide-for-trimethylcetylammonium-p-toluenesulfonate-dna-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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